what is the cellular target of CCG258208
what is the cellular target of CCG258208
An In-depth Technical Guide on the Cellular Target of CCG-257081
Note: The compound "CCG-258208" is likely a typographical error in the query. The available scientific literature extensively refers to CCG-257081 , a closely related and well-documented small molecule inhibitor of the Rho/MRTF/SRF signaling pathway. This guide will focus on the established cellular target and mechanism of action of CCG-257081.
Introduction
CCG-257081 is a small molecule inhibitor that has demonstrated significant therapeutic potential in preclinical models of fibrosis and cancer.[1][2][3] It belongs to a series of compounds, including the parent molecule CCG-1423, designed to disrupt the transcriptional activity of the Myocardin-Related Transcription Factor/Serum Response Factor (MRTF/SRF) pathway.[3][4] This pathway is a critical regulator of genes involved in cytoskeletal dynamics, cell migration, and the fibrotic response, making it a compelling target for drug development. This technical guide provides a detailed overview of the cellular target of CCG-257081, its mechanism of action, quantitative data on its activity, and the experimental protocols used to elucidate its function.
The RhoA/MRTF/SRF Signaling Pathway
The primary cellular context for the activity of CCG-257081 is the RhoA/MRTF/SRF signaling cascade. This pathway translates extracellular signals and changes in cytoskeletal tension into a specific program of gene expression.
Pathway Activation:
-
Upstream Activation: The pathway is initiated by various extracellular stimuli, including growth factors (e.g., TGF-β), lysophosphatidic acid (LPA), and mechanical stress, which activate G-protein coupled receptors (GPCRs) or integrins.[5]
-
RhoA Activation: These signals converge on the activation of the small GTPase RhoA.
-
Actin Polymerization: Activated RhoA, through its effector ROCK, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.[5]
-
MRTF-A Release: In quiescent cells, MRTF-A is sequestered in the cytoplasm through a direct binding interaction with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF-A.[5][6][7]
-
Nuclear Translocation: The release from G-actin unmasks a nuclear localization signal (NLS) on MRTF-A, facilitating its import into the nucleus via the importin α/β pathway.[5][8]
-
SRF Co-activation: In the nucleus, MRTF-A binds to the transcription factor Serum Response Factor (SRF).
-
Gene Transcription: The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription.[5][6] These target genes include those encoding for cytoskeletal proteins like smooth muscle actin (α-SMA) and profibrotic factors such as connective tissue growth factor (CTGF).[1]
Figure 1. The RhoA/MRTF/SRF signaling pathway.
Direct Cellular Target of CCG-257081: Pirin
While initially characterized as an inhibitor of the MRTF/SRF pathway, the direct molecular target of this series of compounds remained elusive for some time. Recent studies combining affinity isolation, biophysical techniques, and genetic approaches have identified the nuclear protein pirin as a direct binding target of CCG-257081 and its analogs.[3][9]
Pirin is an iron-dependent nuclear protein that has been implicated as a co-factor in various transcriptional processes. Biophysical analysis using Isothermal Titration Calorimetry (ITC) confirmed a direct binding interaction between CCG-257081 and pirin.[2][9] Furthermore, X-ray crystallography has successfully resolved the co-crystal structure of a related analog with pirin, providing structural evidence for the interaction.[3]
Mechanism of Action of CCG-257081
CCG-257081 exerts its inhibitory effect on the MRTF/SRF pathway through its interaction with pirin. The binding of CCG-257081 to pirin ultimately leads to the retention of MRTF-A in the cytoplasm, preventing its co-activation of SRF in the nucleus. While the precise molecular bridge between pirin and MRTF-A localization is still under investigation, the functional outcome is a potent inhibition of the transcription of SRF target genes.[4][10]
In addition to its primary mechanism, CCG-257081 has also been shown to modulate TGF-β signaling. Treatment with CCG-257081 markedly reduces the phosphorylation of SMAD2, a key downstream effector of the TGF-β pathway.[3][9] This suggests a potential crosstalk between the pirin/MRTF axis and TGF-β signaling, which is highly relevant in the context of fibrosis.
Figure 2. Inhibition of MRTF-A nuclear import by CCG-257081.
Quantitative Analysis of CCG-257081 Activity
The biological activity of CCG-257081 has been quantified through various in vitro assays. The following tables summarize the key potency and binding affinity data.
| Assay Type | Cell Line / System | Target Readout | IC50 Value | Reference |
| Gene Expression | Human Lung Fibroblasts | Smooth Muscle Actin (ACTA2) mRNA | 4 µM | [1][11] |
| Gene Expression | Human Lung Fibroblasts | Connective Tissue Growth Factor (CTGF) mRNA | 15 µM | [1][11] |
| Colony Formation | YUMM Mouse Melanoma | Vemurafenib-Resistant Colony Growth | 1 µM (S-isomer) | [10] |
| Biophysical Assay | Binding Partner | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | Recombinant Pirin | Binding Affinity (Kd) | 8.6 µM | [2] |
Experimental Protocols
The elucidation of the cellular target and mechanism of action of CCG-257081 relies on several key experimental methodologies.
Immunofluorescence Assay for MRTF-A Nuclear Translocation
This protocol is used to visually assess and quantify the subcellular localization of MRTF-A in response to pathway stimulation and inhibitor treatment.
Objective: To determine if CCG-257081 inhibits the stimulus-induced translocation of MRTF-A from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest (e.g., NIH-3T3 fibroblasts, human lung fibroblasts)
-
Glass coverslips
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium for starvation
-
Stimulant (e.g., TGF-β, LPA, or 15% FBS)
-
CCG-257081
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MRTF-A
-
Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and establish a basal state where MRTF-A is predominantly cytoplasmic.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentrations of CCG-257081 (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., FBS to a final concentration of 15%) to the wells and incubate for 30-60 minutes to induce MRTF-A translocation.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-MRTF-A primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the results by counting the number of cells with predominantly nuclear, pan-cellular, or predominantly cytoplasmic MRTF-A staining. A significant increase in the percentage of cells with cytoplasmic MRTF-A in the CCG-257081-treated group compared to the stimulated control indicates inhibitory activity.[12][13]
Figure 3. Workflow for MRTF-A immunofluorescence assay.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the MRTF/SRF complex. A reporter plasmid containing a luciferase gene under the control of multiple SREs is transfected into cells. The amount of light produced by the luciferase enzyme is directly proportional to the activity of the MRTF/SRF pathway. Inhibition is measured as a decrease in luminescence.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a small molecule (CCG-257081) to a larger macromolecule (recombinant pirin). This allows for the accurate determination of the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.[9]
Conclusion
The cellular target of CCG-257081 has been identified as the nuclear protein pirin. By binding to pirin, CCG-257081 effectively inhibits the RhoA-dependent nuclear import of MRTF-A. This prevents the formation of the MRTF-A/SRF transcriptional complex, thereby blocking the expression of key genes involved in fibrosis and cell motility. The robust preclinical data, combined with a well-defined mechanism of action, positions CCG-257081 as a promising therapeutic candidate for diseases driven by aberrant MRTF/SRF pathway activation.
References
- 1. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCG257081 | MRTF/SRF inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An actin-regulated importin α/β-dependent extended bipartite NLS directs nuclear import of MRTF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic insights into Rho/MRTF inhibition-induced apoptotic events and prevention of drug resistance in melanoma: implications for the involvement of pirin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
